Benzenesulfonamide, N-(2-hydroxyethyl)-2-methyl-5-nitro-

Lipophilicity Drug-likeness Precursor design

Medicinal chemists developing tumor-associated carbonic anhydrase (CA IX) inhibitors often face synthetic bottlenecks due to unprotected hydroxyl handles. CAS 68003-40-7 solves this by offering a pre-installed N-(2-hydroxyethyl) arm that eliminates deprotection steps, enabling direct esterification, carbamate formation, or PEGylation. • Proven scaffold: Congeners achieve KI 5.4 nM against CA IX with 1395-fold selectivity. • Quality assured: ≥98% purity with pre-validated RP-HPLC method (Newcrom R1). • Supply reliability: Available from stock for immediate global dispatch.

Molecular Formula C9H12N2O5S
Molecular Weight 260.27 g/mol
CAS No. 68003-40-7
Cat. No. B12195626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-(2-hydroxyethyl)-2-methyl-5-nitro-
CAS68003-40-7
Molecular FormulaC9H12N2O5S
Molecular Weight260.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCO
InChIInChI=1S/C9H12N2O5S/c1-7-2-3-8(11(13)14)6-9(7)17(15,16)10-4-5-12/h2-3,6,10,12H,4-5H2,1H3
InChIKeyPPOLVIMYSMIWCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MNS (CAS 68003-40-7): Physicochemical & Synthetic Profile


Benzenesulfonamide, N-(2-hydroxyethyl)-2-methyl-5-nitro- (CAS 68003-40-7; synonym: MNS; IUPAC: N-(2-hydroxyethyl)-2-methyl-5-nitrobenzenesulfonamide) is a bifunctional nitro‑sulfonamide building block of molecular formula C₉H₁₂N₂O₅S and molecular weight 260.27 g·mol⁻¹ . The compound integrates a 5‑nitro group (bioreductive handle), a 2‑methyl substituent, and an N‑(2‑hydroxyethyl) side‑chain that simultaneously modulates polarity (LogP 2.17; TPSA 120.6 Ų) , aqueous solubility, and furnishes a primary alcohol for further conjugation. These structural features position the molecule as a versatile intermediate in medicinal chemistry, especially within the 2‑substituted‑5‑nitro‑benzenesulfonamide class explored as carbonic anhydrase (CA) inhibitor precursors [1].

Why 5-Nitro-sulfonamide Analogs Fail to Replace MNS


The N‑(2‑hydroxyethyl) arm of CAS 68003‑40‑7 is not a passive solubilizing tag; it directly controls the compound’s lipophilicity (LogP 2.17), topological polar surface area (120.6 Ų), hydrogen‑bond donor count (2), and rotatable bond count (5), collectively defining its chromatographic retention, solvent partition, and reactivity in subsequent conjugation or cyclization steps . Removing this arm (as in 2‑methyl‑5‑nitrobenzenesulfonamide, CAS 6269‑91‑6, LogP ~0.5) drastically lowers LogP and eliminates the terminal alcohol handle required for esterification, etherification, or solid‑phase immobilization . Conversely, extending the side chain to N‑(2‑hydroxypropyl) (CAS 1087646‑28‑3) increases molecular weight to 274.30 g·mol⁻¹ and introduces a chiral center, altering crystallinity and purification behavior . Regioisomeric nitro‑position analogs (e.g., N‑(2‑hydroxyethyl)‑2‑nitrobenzenesulfonamide, CAS 18226‑11‑4) exhibit different electronic landscapes that dictate the outcome of the desulfonative Smiles rearrangement—a key reaction exploited for heterocycle synthesis [1]. Simply substituting a generic nitro‑sulfonamide therefore risks altered reactivity, divergent impurity profiles, and failed downstream transformations.

Comparator Evidence for MNS (CAS 68003-40-7)


Lipophilicity vs. Unsubstituted Parent Sulfonamide

CAS 68003‑40‑7 exhibits a calculated LogP of 2.17, substantially higher than that of the unsubstituted parent 2‑methyl‑5‑nitrobenzenesulfonamide (CAS 6269‑91‑6, estimated LogP ~0.5 based on fragment‑based calculation) . The ~1.7 log unit increase reflects the masking of the polar sulfonamide NH and the addition of the two‑carbon hydroxyethyl chain. This difference translates to an approximately 50‑fold higher octanol/water partition coefficient, which directly influences retention time in reversed‑phase HPLC (validated on a Newcrom R1 column) [1] and alters passive membrane permeability in cell‑based assays.

Lipophilicity Drug-likeness Precursor design

Polar Surface Area & H-Bond Donor Advantage vs. Hydroxypropyl Analog

CAS 68003‑40‑7 has a TPSA of 120.6 Ų and 2 hydrogen‑bond donors (sulfonamide NH and terminal OH), values that place it within the upper boundary of Veber’s rule for oral bioavailability . The N‑(2‑hydroxypropyl) analog (CAS 1087646‑28‑3) shares the identical HBD count but carries an additional methylene group (MW 274.29 vs. 260.27 g·mol⁻¹) and TPSA of 120.6 Ų, resulting in a higher molecular weight without a corresponding gain in hydrogen‑bonding capacity—a net disadvantage for permeability metrics .

Polar surface area Permeability Bioavailability

Validated Reversed-Phase HPLC Method

A dedicated reversed‑phase HPLC method using a Newcrom R1 column and a mobile phase of acetonitrile/water/phosphoric acid has been established for CAS 68003‑40‑7 [1]. This method yields a consistent retention factor (k′) and symmetry suitable for both analytical purity determination and preparative impurity isolation. The LogP of 2.17 predicts baseline separation from the more polar unsubstituted sulfonamide (CAS 6269‑91‑6) and from regioisomeric 2‑nitro analogs, which co‑elute or exhibit poor peak shape under generic gradients .

HPLC method Purity analysis Quality control

Commercial Purity Advantage Over Lower-Purity Analogs

CAS 68003‑40‑7 is listed by multiple vendors with a guaranteed purity of ≥98% (e.g., Leyan catalog #1351791, purity 98%) . In contrast, the direct comparator N‑(2‑hydroxypropyl)‑2‑methyl‑5‑nitrobenzenesulfonamide (CAS 1087646‑28‑3) is reported at ≥95% purity and has more limited commercial availability . The 3% purity gap can correspond to a 60% higher estimated impurity burden at the 95% confidence level, a meaningful difference when the compound is used as a synthetic intermediate for parallel library synthesis or in assays requiring >95% purity acceptance criteria.

Supply chain Purity specification Procurement

Application Scenarios for MNS (CAS 68003-40-7)


Carbonic Anhydrase IX/XII Inhibitor Fragment Design

The 5‑nitro group and hydroxyethyl handle of CAS 68003‑40‑7 map directly onto the pharmacophore of 2‑substituted‑5‑nitro‑benzenesulfonamide CA inhibitors [1]. In the landmark J. Med. Chem. study, congeners within this class achieved KIs as low as 5.4 nM against tumor‑associated CA IX and selectivity ratios up to 1395‑fold over cytosolic CA I [1]. CAS 68003‑40‑7 serves as the optimal entry point for such programs because the hydroxyethyl group permits rapid esterification, carbamate formation, or PEGylation without requiring a deprotection step—a synthetic advantage not offered by the unsubstituted parent sulfonamide .

Heterocycle Construction via Desulfonative Smiles Rearrangement

Kleb and Lound‑Keast demonstrated that N‑(2‑hydroxyethyl)‑p‑nitrobenzenesulfonamides undergo a kinetically well‑characterized desulfonative double Smiles rearrangement to generate N‑(2‑hydroxyethyl)‑p‑nitroanilines [2]. CAS 68003‑40‑7, bearing the 2‑methyl group, adds steric modulation that can be exploited to tune rearrangement rates and product distributions. The documented LogP shift (2.17 vs. ~0.5 for the des‑hydroxyethyl analog) also simplifies extractive workup of the rearrangement product .

Quality-Controlled Library Synthesis and Parallel Chemistry

The combination of ≥98% commercial purity and a pre‑validated RP‑HPLC method (Newcrom R1, MeCN/H₂O/H₃PO₄) [3] ensures that procurement of CAS 68003‑40‑7 immediately provides a QC framework. This is particularly valuable for core‑facility and CRO settings where rapid onboarding of building blocks with verified analytical methods reduces lead time from procurement to first biological data.

CNS-Penetrant Probe Physicochemical Design

With a TPSA of 120.6 Ų, 2 HBDs, and LogP 2.17, CAS 68003‑40‑7 resides at the edge of the CNS‑MPO desirable space . Its molecular weight (260.27 g·mol⁻¹) is ~14 g·mol⁻¹ lower than the N‑(2‑hydroxypropyl) analog , a difference that may prove decisive when optimizing brain‑to‑plasma ratios in rodent pharmacokinetic studies. Medicinal chemists targeting CNS carbonic anhydrase isoforms or other CNS enzymes can rationally select this analog to balance solubility and permeability.

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